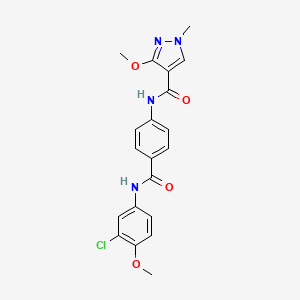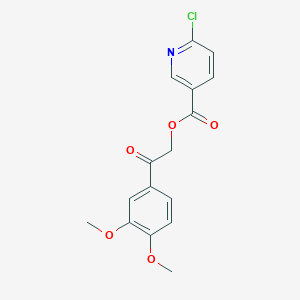
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde, also known as BBNS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBNS is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a fluorescent probe in biochemical and physiological research. In
Mécanisme D'action
The mechanism of action of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde is based on its ability to undergo a chemical reaction with thiols and other biomolecules. This compound reacts with thiols through a nucleophilic substitution reaction, which leads to the formation of a highly fluorescent product. This reaction can be used to detect the presence of thiols in biological systems. This compound also undergoes a chemical reaction with metal ions, which leads to the formation of a complex that is highly fluorescent.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity and does not exhibit any significant side effects when used in laboratory experiments. It has been shown to be stable under physiological conditions, making it suitable for use in biological systems. This compound has been used to study the redox status of cells, as well as to investigate the activity of enzymes that are involved in redox reactions. Additionally, this compound has been used to monitor the pH of biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has several advantages for use in laboratory experiments. It is highly fluorescent and can be easily detected using fluorescence spectroscopy. This compound is also stable under physiological conditions, making it suitable for use in biological systems. However, there are some limitations to the use of this compound in laboratory experiments. This compound is sensitive to light and can be degraded by exposure to light. Additionally, this compound can react with other biomolecules, which can lead to false positives in experiments.
Orientations Futures
There are several future directions for research on 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde. One direction is to explore the use of this compound as a fluorescent probe for detecting other biomolecules, such as amino acids and nucleotides. Another direction is to investigate the use of this compound in vivo, to determine its potential applications in medical imaging and diagnosis. Additionally, research can be conducted to optimize the synthesis method of this compound, to improve its purity and yield.
Méthodes De Synthèse
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde can be synthesized using a multi-step process, which involves the reaction of 2-mercaptobenzothiazole with 5-nitro-2-chlorobenzaldehyde in the presence of a base to form the intermediate product. The intermediate product is then treated with a coupling agent to form this compound. The purity of this compound can be improved by recrystallization.
Applications De Recherche Scientifique
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has various scientific research applications, including its use as a fluorescent probe for detecting thiols and other biomolecules. It has been used to study the redox status of cells, as well as to investigate the activity of enzymes that are involved in redox reactions. This compound has also been used as a fluorescent sensor for detecting metal ions, such as copper and iron. Additionally, this compound has been used as a fluorescent probe for monitoring the pH of biological systems.
Propriétés
IUPAC Name |
3,4-bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3O3S4/c25-11-12-9-15(24(26)27)19(31-21-23-14-6-2-4-8-17(14)29-21)18(10-12)30-20-22-13-5-1-3-7-16(13)28-20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXWUBDGZYZOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3SC4=NC5=CC=CC=C5S4)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2859336.png)
![Ethyl 2-[2-(4-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859337.png)
![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)
![5-Oxaspiro[3.5]nonan-9-amine;hydrochloride](/img/structure/B2859341.png)
![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2859351.png)

